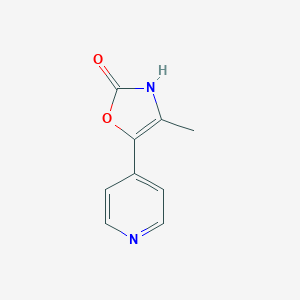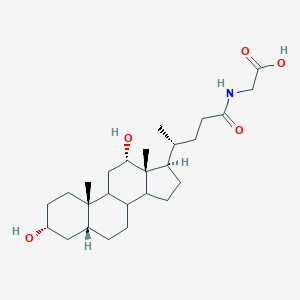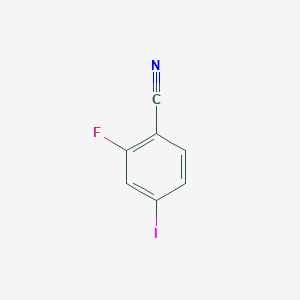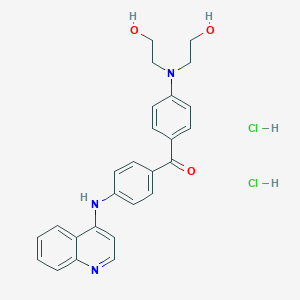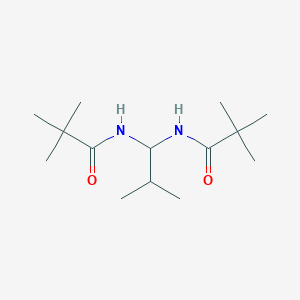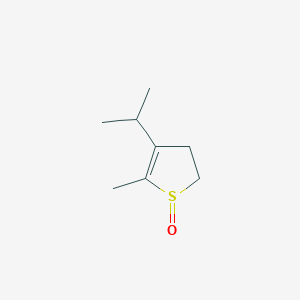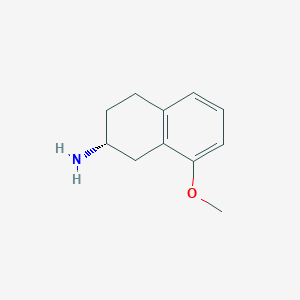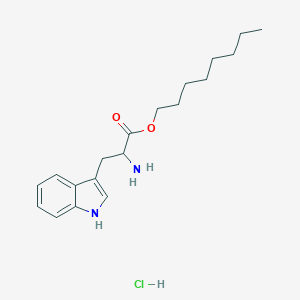
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Vue d'ensemble
Description
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound with the CAS Number: 6278-90-6. It has a molecular weight of 352.9 and its IUPAC name is octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is 1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H .Physical And Chemical Properties Analysis
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a solid at room temperature . It has a molecular formula of C19H29ClN2O2 .Applications De Recherche Scientifique
Anticancer Research
Indole derivatives have been extensively studied for their anticancer properties. The structural similarity of “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” to other indole compounds suggests potential applications in cancer treatment research. These compounds can interact with various cellular targets and may inhibit tumor growth or induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics or antiseptics. Research into “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could explore its efficacy against a range of bacterial and fungal pathogens .
Neurological Disorders
Indoles are known to affect neurotransmitter systems, which could make them useful in studying neurological disorders such as Alzheimer’s or Parkinson’s disease. The compound may serve as a basis for synthesizing new drugs that target these conditions .
Anti-inflammatory Applications
Due to their anti-inflammatory effects, indole derivatives are being investigated for treating conditions like arthritis or inflammatory bowel disease. “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could be part of this research, contributing to new therapeutic approaches .
Antiviral and Anti-HIV Research
Indole derivatives have shown promise in antiviral research, including against HIV. Studying “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” could lead to insights into novel treatments for viral infections .
Antidiabetic Potential
Research into indole derivatives has included their potential use in managing diabetes. By affecting insulin secretion or glucose metabolism, compounds like “Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” might contribute to new antidiabetic medications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIBURGMIVLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563902 | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
CAS RN |
6278-90-6 | |
| Record name | 6278-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



